
1-(2-bromoethyl)-7-chloro-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione is an organic compound that belongs to the indoline family. This compound is characterized by the presence of a bromoethyl group at the first position and a chloro group at the seventh position of the indoline-2,3-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
准备方法
The synthesis of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with indoline-2,3-dione as the core structure.
Bromination: The introduction of the bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indoline-2,3-dione core can undergo oxidation to form quinonoid structures or reduction to yield hydroquinone derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular architectures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction.
科学研究应用
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-7-chloroindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chloro group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
1-(2-Bromoethyl)-7-chloroindoline-2,3-dione can be compared with other indoline derivatives, such as:
1-(2-Bromoethyl)-indoline-2,3-dione: Lacks the chloro group, which may result in different reactivity and biological activity.
7-Chloroindoline-2,3-dione: Lacks the bromoethyl group, affecting its ability to participate in substitution reactions.
1-(2-Chloroethyl)-7-chloroindoline-2,3-dione: The chloroethyl group may exhibit different reactivity compared to the bromoethyl group.
属性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-7-chloroindole-2,3-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-4-5-13-8-6(9(14)10(13)15)2-1-3-7(8)12/h1-3H,4-5H2 |
InChI 键 |
UEDCFZGLYKQZLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


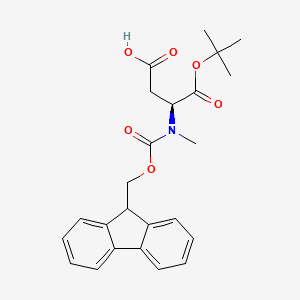

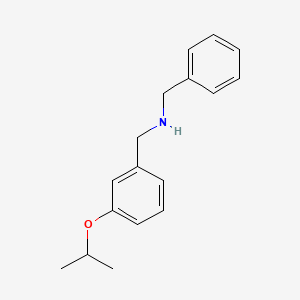
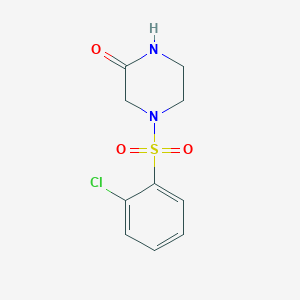
![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
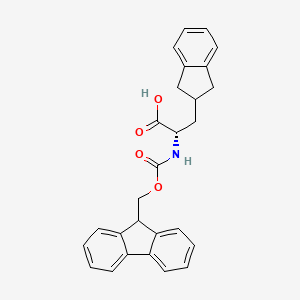
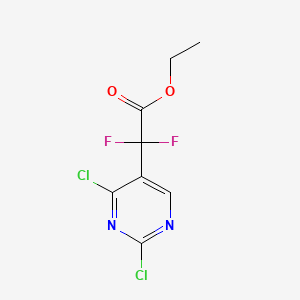

![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine](/img/structure/B14904529.png)
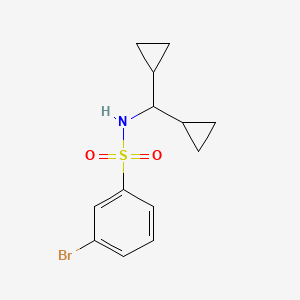

![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
